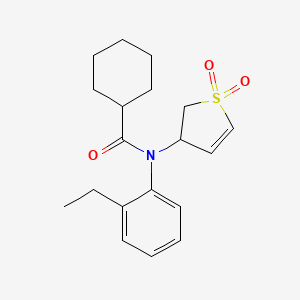

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-2-15-8-6-7-11-18(15)20(17-12-13-24(22,23)14-17)19(21)16-9-4-3-5-10-16/h6-8,11-13,16-17H,2-5,9-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUHEMVNGKHQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, focusing on its antioxidant and anticancer properties.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 373.44 g/mol. Its structure includes a thiophene ring, which is known for contributing to various biological activities.

Synthesis and Characterization

The synthesis of this compound involves multiple steps including the formation of the thiophene moiety and subsequent reactions to attach the cyclohexanecarboxamide group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Recent studies have shown that compounds with similar structures exhibit moderate antioxidant activity. For instance, derivatives of oxadiazoles with thiophene functionalities demonstrated significant antioxidant effects compared to standard antioxidants like butylated hydroxyanisole (BHA) . The antioxidant activity is crucial as it helps in mitigating oxidative stress-related diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against various cancer cell lines. For example, related compounds have shown varying degrees of cytotoxicity against A549 lung cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth. The most potent derivatives in related studies exhibited IC50 values ranging from 11.20 µg/ml to 59.61 µg/ml .

Case Studies

- Study on Oxadiazole Derivatives : A study focused on the synthesis of 1,3,4-oxadiazole derivatives revealed that modifications in the thiophene structure can enhance anticancer activity. The most effective compounds were identified for further development into potential therapeutic agents .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the interaction between this compound and target proteins involved in cancer pathways. These studies suggest that the compound may bind effectively to key enzymes involved in tumor growth .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Antioxidant Activity (IC50 µg/ml) | Anticancer Activity (A549 cell line IC50 µg/ml) |

|---|---|---|

| This compound | Moderate | TBD |

| 1,3,4-Oxadiazole derivative 11b | Moderate | 11.20 |

| 1,3,4-Oxadiazole derivative 14b | Moderate | 27.66 |

Scientific Research Applications

Overview

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide is a compound with the molecular formula C19H25NO3S and a molecular weight of 347.47 g/mol. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities.

Synthesis and Characterization

The compound serves as a valuable building block in organic synthesis. Research has focused on synthesizing derivatives of N-(arylcarbamothioyl)cyclohexanecarboxamide, providing insights into their molecular structure and conformation. For example, studies have utilized X-ray diffraction to characterize derivatives like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealing important details about their stability and interactions.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures demonstrate antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL .

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. For instance, derivatives have been noted for selective cytotoxicity toward human cancer cells while sparing normal cells .

Enzyme Inhibition

The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways associated with disease progression. Similar compounds have been shown to inhibit critical enzymes like acetylcholinesterase, which is relevant in neurodegenerative diseases .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives of this compound:

Case Study 1: Synthesis of Derivatives

Research conducted by Özer et al. (2009) focused on synthesizing various derivatives of cyclohexanecarboxamides. The study highlighted the importance of structural modifications in enhancing biological activity and stability.

Case Study 2: Anticancer Activity

A series of methyl derivatives were synthesized based on the parent structure, demonstrating significant antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The study reported IC50 values ranging from 1.9 to 7.52 μg/mL for several active compounds .

Comparison with Similar Compounds

Key Observations :

- Sulfone vs. Thiourea: The sulfone group in the target compound increases polarity and hydrogen-bond acceptor capacity compared to thiourea derivatives, which exhibit dual hydrogen-bond donor/acceptor properties .

- Aryl Substituents : The 2-ethylphenyl group provides steric bulk and moderate lipophilicity, contrasting with the planar, π-conjugated naphthalene system in thiourea analogs .

Crystallographic and Spectroscopic Properties

Notes:

- The sulfone group in the target compound would exhibit strong IR absorption at ~1150 cm⁻¹, absent in thiourea derivatives .

- Crystal packing in thiourea derivatives is stabilized by R₂²(8) hydrogen-bonded dimers, whereas the target compound’s sulfone may favor N–H⋯O interactions over S-mediated bonds .

Pharmacological and Physicochemical Predictions

- Solubility : The sulfone group enhances aqueous solubility compared to thiourea or chlorophenyl analogs .

- Lipophilicity (logP) : Estimated logP ~3.5 (lower than naphthalene-thiourea derivatives due to sulfone polarity) .

- Bioactivity : Thiourea derivatives show antimicrobial and enzyme-inhibitory properties; the target compound’s sulfone may target sulfotransferases or kinases .

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)cyclohexanecarboxamide?

- Methodological Answer : The compound is synthesized via a multi-step approach. Key steps include:

- Step 1 : Preparation of cyclohexanecarbonyl chloride by reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .

- Step 2 : Coupling with 3-amino-2,3-dihydrothiophene-1,1-dioxide (intermediate XXVc) using a palladium-catalyzed cross-coupling reaction. This step requires dioxane as a solvent, Na₂CO₃ as a base, and (PPh₃)₄Pd as a catalyst .

- Yield Optimization : Lower yields (e.g., 20% for similar compounds) suggest the need for precise stoichiometric control and inert reaction conditions .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradient) or recrystallization is recommended for isolating the final product .

Q. What purification methods are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 0–20% ethyl acetate) to separate impurities. This method is effective for removing unreacted intermediates .

- Recrystallization : Employ ethanol or dichloromethane/hexane mixtures to improve purity. Monitor melting points (e.g., 106°C for related compounds) to confirm crystallinity .

- HPLC Validation : Post-purification, validate purity (>99%) using reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Based on structurally related carboxamides, assume acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization (H335). Use fume hoods, nitrile gloves, and lab coats .

- Spill Management : Avoid dust formation. Collect spills using absorbent materials (e.g., vermiculite) and dispose via licensed hazardous waste services .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes. Seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer :

- NMR Ambiguities : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. For example, distinguish cyclohexane ring protons (δ 1.18–1.88 ppm) from dihydrothiophene protons (δ 3.87–5.08 ppm) .

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., via slow evaporation in acetonitrile) and analyzing dihedral angles (e.g., 8.5–13.5° for aromatic rings) .

- Mass Spectrometry Cross-Check : Compare experimental m/z values (e.g., 225.3 for C₁₄H₂₇NO) with theoretical calculations to confirm molecular integrity .

Q. How to design bioactivity assays targeting viral proteases?

- Methodological Answer :

- Target Selection : Prioritize enzymes like Chikungunya nsP2 cysteine protease, where related sulfone-containing carboxamides show inhibitory activity (IC₅₀ < 10 µM) .

- Assay Setup : Use fluorescence-based assays with fluorogenic substrates (e.g., Dabcyl-Edans peptides). Monitor inhibition kinetics at 37°C in pH 7.4 buffer .

- Covalent Binding Analysis : Perform LC-MS/MS to identify adduct formation between the compound’s sulfone group and protease active-site cysteines .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Replace the 2-ethylphenyl group with electron-deficient aryl rings (e.g., 4-chlorophenyl) to enhance electrophilicity and protease binding .

- Sulfone Isosteres : Substitute the 1,1-dioxido group with trifluoromethyl or phosphonate moieties to evaluate metabolic stability .

- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with bioactivity. Validate predictions via IC₅₀ comparisons .

Q. How to assess stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amides) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere. Expect stability up to 180°C based on related sulfonamides .

Q. What computational approaches are suitable for modeling interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to nsP2 protease using AMBER or GROMACS. Focus on sulfone-cysteine interactions and ligand conformational flexibility .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electron density maps to identify reactive hotspots (e.g., sulfone oxygen nucleophilicity) .

- ADMET Prediction : Use SwissADME to estimate bioavailability, BBB permeability, and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.